1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one
Description
1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one is a furan-derived ketone featuring a 2-acetyl group and a 5-isopropyl substituent on the furan ring. This compound is part of a broader class of heterocyclic molecules studied for their diverse applications in medicinal chemistry, materials science, and synthetic intermediates. Its structure combines the aromaticity of the furan ring with the steric and electronic effects of the isopropyl group, which may influence solubility, reactivity, and biological activity. Commercial availability and high cost (e.g., 50 mg for €1,160) suggest its niche use in specialized research .
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(5-propan-2-ylfuran-2-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-6(2)8-4-5-9(11-8)7(3)10/h4-6H,1-3H3 |
InChI Key |
ZQGGALZHRLWTKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(O1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of furan with isopropyl halides in the presence of a base, followed by oxidation to introduce the ethanone group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one can be achieved through several methods, often involving the use of furan derivatives as starting materials. Common synthetic routes include:
- Friedel-Crafts Acylation : This method involves the reaction of furan with acetic anhydride in the presence of a Lewis acid catalyst.
- Biocatalytic Approaches : Utilizing enzymes such as lipases or transaminases can lead to more environmentally friendly synthesis pathways, yielding high enantiomeric excesses.
Reactivity
The compound is known to participate in various chemical reactions, including:
- Aldol Condensation : It can act as both a nucleophile and electrophile in aldol reactions, producing complex molecules with potential biological activity.
- Electrophilic Substitution : The furan ring is susceptible to electrophilic attack, allowing for further functionalization that can enhance biological activity .
Pharmacological Properties
1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one has been investigated for its pharmacological properties, particularly in the context of enzyme inhibition and anticancer activity:
Enzyme Inhibition Studies
Recent research indicates that compounds similar to 1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are critical targets in pain management and inflammation control. For instance:
- mPGES-1 Inhibition : A derivative showed an IC50 value of 4.95 μM against mPGES-1, suggesting potential use in anti-inflammatory therapies .
Anticancer Activity
Studies have demonstrated that various derivatives exhibit cytotoxic effects against cancer cell lines. For example:
- Compounds derived from furan structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction mechanisms .
Case Study: Structure–Activity Relationship (SAR)
A systematic SAR study was conducted on derivatives of 1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one. The results indicated that modifications at specific sites significantly influenced biological activity. The most potent derivatives were identified through a combination of computational docking studies and biological assays .
Industrial Applications
The compound also finds utility in industrial applications:
Fine Chemical Production
Due to its structural characteristics, 1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one serves as a valuable intermediate in the synthesis of fine chemicals and agrochemicals. Its ability to undergo further functionalization allows for the creation of diverse chemical entities used in various applications.
Flavoring and Fragrance Industry
Given its pleasant aroma associated with furan derivatives, this compound is also explored for use in flavoring agents and fragrances, contributing to the sensory properties of consumer products.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Computational and Theoretical Insights
- Density Functional Theory (DFT) : Studies (e.g., ) highlight the importance of exact exchange functionals in predicting thermochemical properties. For furan ketones, substituents like isopropyl may alter HOMO-LUMO gaps, influencing reactivity in nucleophilic attacks.
Biological Activity
1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one, also known as isopropyl furanone, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, while also discussing its mechanisms of action and relevant case studies.
1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one is derived from the furan ring, a five-membered aromatic compound. Its structure allows for various chemical modifications which can enhance its biological activity. The compound can undergo oxidation and reduction reactions, making it versatile in synthetic chemistry applications.
Antimicrobial Properties
Research has indicated that 1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism that involves the disruption of bacterial cell membranes and inhibition of metabolic processes .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the production of pro-inflammatory mediators . In vitro studies have shown that it reduces the levels of nitric oxide (NO) and prostaglandins in stimulated macrophages, indicating a potential therapeutic role in inflammatory diseases .
Anticancer Activity
1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one has also been evaluated for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest . Notably, it has shown IC50 values comparable to established anticancer agents, suggesting its potential as a lead compound in drug development.
The biological activities of 1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes involved in inflammation and cancer progression.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and inflammation.
Case Studies
Q & A
Q. What are the established synthetic routes for 1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one, and what are their methodological considerations?
Answer:
- Büchner-Curtius-Schlotterbeck Reaction : Reacting diazomethane with 5-hydroxymethylfurfural (HMF) derivatives under photoredox conditions can yield acetylated furans, though yields may vary (e.g., 40% after 14 days in one protocol) .
- Catalytic Coupling : Ruthenium dihydride complexes enable coupling of HMF derivatives with isoprene, producing bis-ketofurans (e.g., 48% yield) .
- Oxidation Strategies : Selenium dioxide-mediated oxidation of 1-(furan-2-yl)ethan-1-one derivatives, followed by esterification and deprotection, provides glyoxylic acid derivatives (73% overall yield) .
Q. Methodological Tips :
- Optimize reaction time and catalyst loading for improved yields.
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ can identify furan ring protons (δ 6.0–7.5 ppm) and acetyl groups (δ 2.1–2.5 ppm for CH₃). Compare with analogous compounds like 2-acetylfuran (δ 2.5 ppm for CH₃) .
- Gas Chromatography (GC) : Use polar (e.g., PEG-20M) or non-polar (e.g., DB-1) columns with temperature ramps (40°C to 280°C) for retention index comparisons. For example, 5-methyl-2-propionylfuran elutes at RI 1151 on BPX-5 columns .
- Mass Spectrometry : Look for molecular ion peaks at m/z 138–180 (depending on substituents) and fragmentation patterns typical of furan ketones .
Advanced Research Questions
Q. How can contradictions in spectroscopic data across synthetic batches be systematically addressed?
Answer:
- Isomerism Analysis : Check for regioisomers (e.g., 2- vs. 3-substituted furans) using 2D NMR (COSY, NOESY) .
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) to quantify impurities. For example, residual HMF in synthetic batches may absorb at 280 nm .
- Cross-Validation : Compare GC retention indices with databases (e.g., NIST) for analogs like 2-acetyl-5-methylfuran (RI 1099 on DB-1 columns) .
Q. What computational approaches are suitable for studying the compound’s reactivity and electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the acetyl group’s carbonyl is a likely electrophilic center .
- Molecular Docking : If bioactive, model interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Similar furan derivatives show binding to hydrophobic pockets .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?
Answer:
- Twinned Crystals : Use SHELXL for twin refinement (TWIN/BASF commands) to resolve overlapping reflections .
- Disorder Modeling : Apply PART/SUMP restraints for disordered isopropyl groups. SHELXPRO can generate .ins files with anisotropic displacement parameters .
- High-Resolution Data : SHELXC/D/E pipelines enable experimental phasing for structures lacking heavy atoms, leveraging strong low-resolution data .
Q. How do structural modifications (e.g., substituent position) influence physicochemical properties?
Answer:
- Boiling Point Trends : Compare with analogs (e.g., 2-acetylfuran: 183°C vs. 5-methyl-2-propionylfuran: 220°C) to assess alkyl chain effects .
- Solubility : LogP calculations (e.g., using ChemAxon) predict increased hydrophobicity with isopropyl groups (LogP ≈ 2.5) vs. unsubstituted furans (LogP ≈ 1.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
